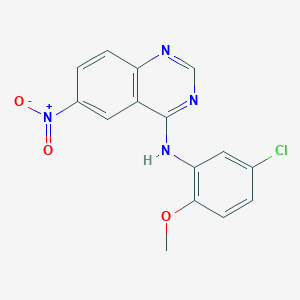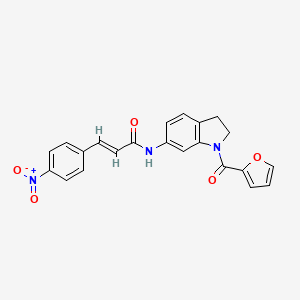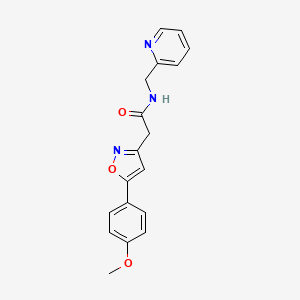
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
科学研究应用
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound has anti-inflammatory and analgesic properties due to its ability to inhibit the production of certain inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. In addition, it has been shown to inhibit the production of certain inflammatory mediators. In vivo studies have shown that the compound has analgesic properties and can reduce pain in animal models.
实验室实验的优点和局限性
One of the advantages of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile in lab experiments is its potential use as an anticancer agent. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, it has potential use as an anti-inflammatory and analgesic agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies can be conducted to improve the solubility of the compound and develop more effective methods for its synthesis.
合成方法
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-aminothiazole with 4-fluorobenzaldehyde followed by the reaction of the resulting intermediate with 2-isopropylaniline and acrylonitrile. The reaction is carried out under reflux conditions using a suitable solvent. The final product is obtained after purification using column chromatography.
属性
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14(2)18-5-3-4-6-19(18)24-12-16(11-23)21-25-20(13-26-21)15-7-9-17(22)10-8-15/h3-10,12-14,24H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZKRNODFVUBL-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


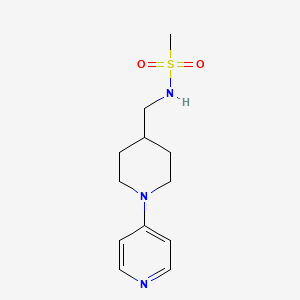
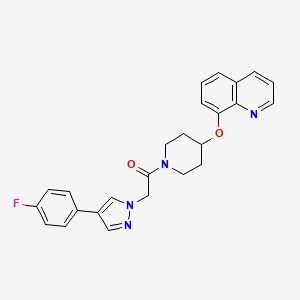



![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)
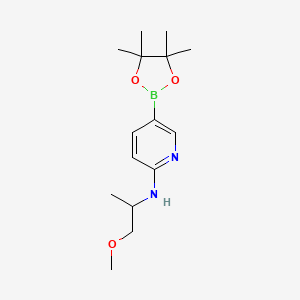
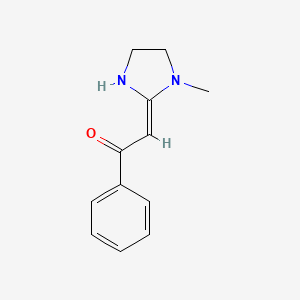
![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)
